molecular formula C7H5Br2I B12862550 4,5-Dibromo-2-iodotoluene

4,5-Dibromo-2-iodotoluene

Cat. No.: B12862550
M. Wt: 375.83 g/mol
InChI Key: PXVCIVRAQZUPMN-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-iodotoluene: is a halogenated aromatic compound with the molecular formula C7H5Br2I It is a derivative of toluene, where the methyl group is substituted with two bromine atoms at the 4 and 5 positions and an iodine atom at the 2 position

Properties

Molecular Formula

C7H5Br2I

Molecular Weight

375.83 g/mol

IUPAC Name

1,2-dibromo-4-iodo-5-methylbenzene

InChI

InChI=1S/C7H5Br2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3

InChI Key

PXVCIVRAQZUPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 2-iodotoluene using bromine or brominating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 4,5-Dibromo-2-iodotoluene may involve multi-step processes starting from readily available toluene. The process includes iodination followed by selective bromination. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and the use of solvents to manage the reactivity of the halogens.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-iodotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various substituted toluenes can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

Chemistry: 4,5-Dibromo-2-iodotoluene is used as a building block in organic synthesis. It is valuable in the synthesis of complex molecules and in the development of new materials.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. It can be used in the synthesis of pharmaceuticals and agrochemicals.

Industry: In the industrial sector, 4,5-Dibromo-2-iodotoluene is used in the production of specialty chemicals and advanced materials. It is also used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-iodotoluene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. The bromine and iodine atoms increase the reactivity of the compound, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

  • 4,5-Dibromo-2-chlorotoluene
  • 4,5-Dibromo-2-fluorotoluene
  • 4,5-Dibromo-2-methyltoluene

Comparison: 4,5-Dibromo-2-iodotoluene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated toluenes. The iodine atom, being larger and more polarizable, can influence the compound’s reactivity and the types of reactions it undergoes. This makes 4,5-Dibromo-2-iodotoluene a versatile intermediate in organic synthesis.

Biological Activity

4,5-Dibromo-2-iodotoluene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

4,5-Dibromo-2-iodotoluene has the molecular formula C7H5Br2I and a molecular weight of 325.83 g/mol. Its structure consists of a toluene ring substituted with two bromine atoms at positions 4 and 5, and one iodine atom at position 2.

Mechanisms of Biological Activity

The biological activity of 4,5-Dibromo-2-iodotoluene can be attributed to its interactions with various biomolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This inhibition can lead to the accumulation of reactive metabolites, resulting in oxidative stress and cellular damage .
  • Signal Transduction Modulation : Compounds with structural similarities have been reported to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular responses.

Biochemical Pathways

The interaction of 4,5-Dibromo-2-iodotoluene with cellular systems can affect several biochemical pathways:

  • Oxidative Stress Response : Exposure to halogenated compounds can activate stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This activation may lead to changes in gene expression that help cells cope with induced stress .
  • Metabolic Pathways : The compound may undergo metabolic transformations mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Case Studies

Several studies have explored the biological effects of halogenated compounds similar to 4,5-Dibromo-2-iodotoluene:

  • Study on Toxicity : A study involving animal models indicated that exposure to similar dibrominated compounds resulted in dose-dependent toxicity, affecting liver and kidney function due to oxidative damage from reactive oxygen species (ROS) accumulation.
  • Cell Culture Experiments : In vitro studies demonstrated that exposure to halogenated compounds could alter cell viability and induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activity of 4,5-Dibromo-2-iodotoluene and similar compounds:

Study Type Findings Reference
Enzyme InteractionInhibition of cytochrome P450 enzymes leading to oxidative stress
Signal TransductionModulation of GPCR signaling affecting cellular responses
Toxicity in Animal ModelsDose-dependent liver and kidney damage due to ROS accumulation
Cell Culture StudiesInduction of apoptosis in cancer cell lines

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